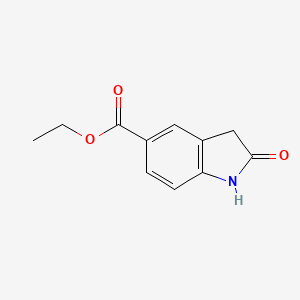
Ethyl 2-oxoindoline-5-carboxylate
Descripción general
Descripción
Ethyl 2-oxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxoindoline-5-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques, including IR, MS, 1H NMR and 13C NMR .
Chemical Reactions Analysis
Ethyl 2-oxoindoline-5-carboxylate can participate in various chemical reactions . The specific reactions and their outcomes can depend on the conditions of the reaction and the presence of other reactants .
Aplicaciones Científicas De Investigación
Antitumor Agents
Ethyl 2-oxoindoline-5-carboxylate: derivatives have been synthesized and evaluated as potential antitumor agents. These compounds, particularly the acetohydrazides, have shown notable cytotoxicity toward various human cancer cell lines, including colon, prostate, and lung cancers . The compounds induce apoptosis, a form of programmed cell death, which is a promising approach for anticancer therapy .
Apoptosis Induction
The apoptosis-inducing capability of Ethyl 2-oxoindoline-5-carboxylate derivatives is significant in cancer treatment. These compounds can accumulate cancer cells in the S phase of the cell cycle and substantially induce late cellular apoptosis, leading to the death of cancer cells . This process is crucial for eliminating cancer cells and preventing tumor growth.
Cell Cycle Regulation
Research indicates that certain derivatives of Ethyl 2-oxoindoline-5-carboxylate can affect the cell cycle of tumor cells. By accumulating cells in the S phase, these compounds can disrupt the normal progression of the cell cycle, which is an effective strategy to inhibit the proliferation of cancer cells .
Synthesis of Biologically Active Compounds
Indole derivatives, including Ethyl 2-oxoindoline-5-carboxylate , are prevalent in natural products and drugs. They play a crucial role in cell biology and are used in the synthesis of biologically active compounds for treating various disorders, including cancer and microbial infections .
Molecular Targeting for Anticancer Therapy
The molecular structure of Ethyl 2-oxoindoline-5-carboxylate allows for the design of molecules that can target specific proteins involved in cellular apoptotic pathways. This precision targeting is essential for developing more effective anticancer therapies .
Chemical Research and Drug Development
As a significant heterocyclic system, Ethyl 2-oxoindoline-5-carboxylate is important for chemical research and drug development. Its derivatives are synthesized for their various biologically vital properties, contributing to the advancement of medicinal chemistry .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 2-oxoindoline-5-carboxylate is a small molecule that has been shown to have notable cytotoxicity toward human cancer cell lines . The primary targets of this compound are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play crucial roles in regulating apoptosis, a programmed cell death process that is often targeted in anticancer drug development .
Mode of Action
The compound interacts with its targets by activating procaspase-3 . Procaspase-3 is a key enzyme regulating apoptosis responses and is known as the executioner caspase . By activating procaspase-3, Ethyl 2-oxoindoline-5-carboxylate induces apoptosis in cancer cells, leading to their death .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, known as caspases . The activation of these pathways leads to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .
Pharmacokinetics
The compound’s notable cytotoxicity toward human cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . Specifically, the compound has been shown to accumulate cells in the S phase and substantially induce late cellular apoptosis . This effect is particularly pronounced in colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) cell lines .
Propiedades
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESDNLMIHZQXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517470 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxoindoline-5-carboxylate | |
CAS RN |
61394-49-8 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

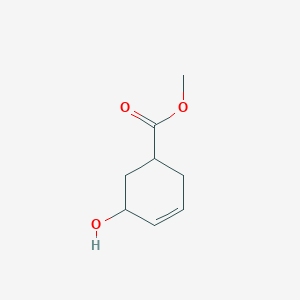
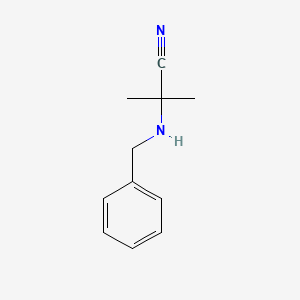

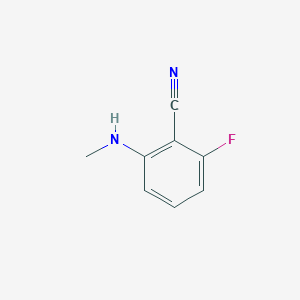
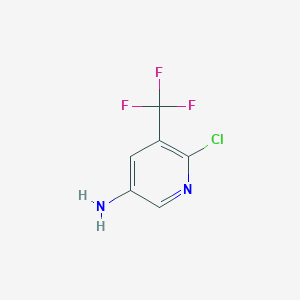
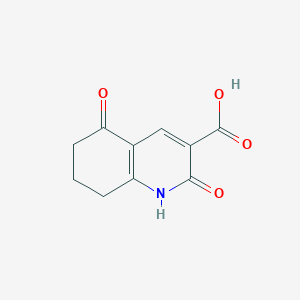
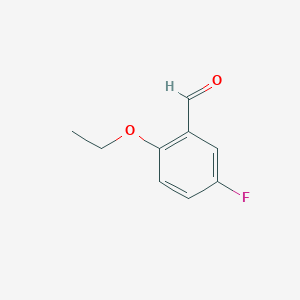
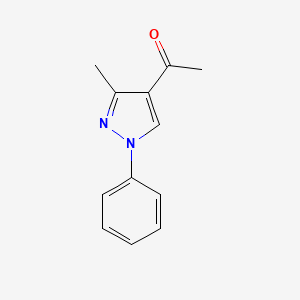
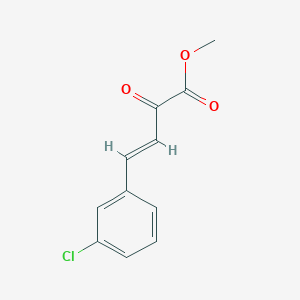
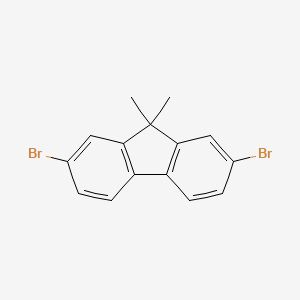
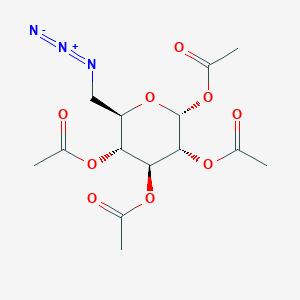
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
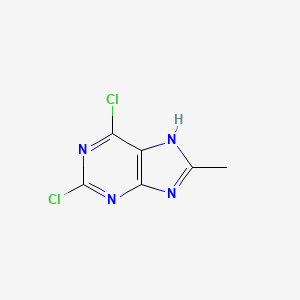
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)